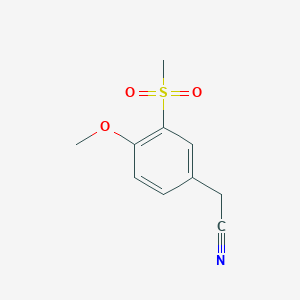

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile

Vue d'ensemble

Description

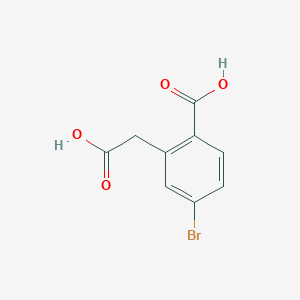

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile (MMPAN) is a versatile chemical compound with a wide variety of applications in the scientific research field. It is a white crystalline solid with a molar mass of 246.3 g/mol and a melting point of 85-87°C. MMPAN is a derivative of 4-methoxyphenylacetonitrile, which is a common building block in organic synthesis. It is used in a variety of laboratory experiments and has been studied for its potential biochemical and physiological effects.

Applications De Recherche Scientifique

Comprehensive Analysis of “2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile” Applications

Herbicide Development

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile: has been utilized in the synthesis of novel herbicides, particularly in the development of pyroxasulfone . This compound exhibits potent pre-emergence herbicidal activity against a variety of grass and broadleaf weeds, with a favorable safety profile for crops like corn, soybeans, and wheat. The optimization of its core structure, a 3-{[(hetero)aryl]methanesulfonyl}-4,5-dihydro-1,2-oxazole, has led to improved physicochemical properties suitable for upland herbicide applications .

COX-2 Inhibitor Synthesis

In the field of medicinal chemistry, 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile serves as a precursor in the design and synthesis of selective COX-2 inhibitors . These inhibitors are crucial for developing drugs that can treat pain, fever, and inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. The compound’s role in creating new series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines highlights its importance in advancing selective anti-inflammatory therapies .

Pharmaceutical Testing

The compound is also significant in pharmaceutical testing, where it is used as a high-quality reference standard. Its role in ensuring accurate results in various testing methodologies, including NMR, HPLC, LC-MS, and UPLC, is critical for the development and quality control of pharmaceutical products .

Synthesis of Thiazolidine Derivatives

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile: is used as a starting reagent in the synthesis of thiazolidine derivatives. These derivatives have potential applications in various fields, including medicinal chemistry and material science .

Isolation from Natural Sources

This compound has been isolated from natural sources such as the sponge Psammaplysilla purpurea . The isolation and study of such compounds from marine organisms can lead to the discovery of new drugs and bioactive molecules .

Optimization of Herbicidal Properties

The optimization of herbicidal properties through structural modification of 2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile derivatives has led to the creation of more potent and stable herbicides. This includes the development of compounds that prevent conjugation and decomposition in soil, thereby enhancing herbicidal activity under various conditions .

Development of Anti-inflammatory Agents

The compound’s derivatives have been explored for their potential as anti-inflammatory agents. By modifying the molecular structure, researchers aim to develop new compounds that can effectively reduce inflammation with minimal side effects .

Propriétés

IUPAC Name |

2-(4-methoxy-3-methylsulfonylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-14-9-4-3-8(5-6-11)7-10(9)15(2,12)13/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFWCPPLDWPJGJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC#N)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methanesulfonyl-4-methoxyphenyl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)